Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C₁₄H₁₈ClN₃O₂. It belongs to the class of pyrazolopyrimidines, which are heterocyclic compounds containing nitrogen atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazolone intermediate, followed by chlorination and subsequent alkylation with neopentyl chloride.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH₃) or sodium azide (NaN₃).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to investigate cellular processes and enzyme activities.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Ethyl 7-chloro-5-neopentylpyrazolo[1,5-a]pyrimidine-3-carboxylate is structurally similar to other pyrazolopyrimidines, such as Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate and Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate. its unique neopentyl group at the 5-position sets it apart, potentially leading to different chemical and biological properties.
Comparison with Similar Compounds
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Properties
IUPAC Name |
ethyl 7-chloro-5-(2,2-dimethylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c1-5-20-13(19)10-8-16-18-11(15)6-9(17-12(10)18)7-14(2,3)4/h6,8H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARZRUUNKFFVSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)CC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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